molecular formula C12H14N4O8 B022512 D-Glucose, 6-deoxy-6-((7-nitro-4-benzofurazanyl)amino)- CAS No. 108708-22-1

D-Glucose, 6-deoxy-6-((7-nitro-4-benzofurazanyl)amino)-

Cat. No.: B022512
CAS No.: 108708-22-1
M. Wt: 342.26 g/mol
InChI Key: DEPMSUUWSGUYKQ-IWXIMVSXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-6-Deoxyglucose, commonly known as 6-NBDG, is a fluorescent nonhydrolyzable glucose analog. It is widely used in scientific research to monitor glucose uptake and transport in live cells. The compound is sensitive to its environment and typically displays excitation/emission maxima of approximately 465/540 nm, making it suitable for visualization using optical filters designed for fluorescein .

Safety and Hazards

“D-Glucose, 6-deoxy-6-((7-nitro-4-benzofurazanyl)amino)-” is not metabolized and induces endoplasmic reticulum stress . It blocks the carbohydrate metabolism in cancer cells .

Future Directions

“D-Glucose, 6-deoxy-6-((7-nitro-4-benzofurazanyl)amino)-” has therapeutic potential in targeting chemo-resistant hypoxic cancer cells . It halts the N-linked glycosylation by replacing mannose .

Mechanism of Action

6-NBDG, also known as D-Glucose, 6-deoxy-6-((7-nitro-4-benzofurazanyl)amino)- or 6-Deoxy-N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)aminoglucose, is a fluorescent glucose analogue . It has been widely used in research to monitor glucose uptake and transport in live cells .

Target of Action

The primary target of 6-NBDG is the glucose transport system in cells. It has been found that the cellular binding and uptake of 6-nbdg can occur independently of membrane glucose transporters .

Mode of Action

6-NBDG is designed to mimic glucose, allowing it to be taken up by cells in a similar manner. Despite its structural similarity to glucose, it has been suggested that 6-NBDG may enter cells via a transporter-independent mechanism .

Biochemical Pathways

6-NBDG is primarily involved in the glucose transport pathway. It is used as a tracer to monitor glucose uptake and transport, providing insights into cellular glucose metabolism .

Result of Action

The primary result of 6-NBDG action is the visualization of glucose uptake and transport in live cells. This can provide valuable information about cellular metabolism and the role of glucose in various cellular processes .

Action Environment

The action of 6-NBDG can be influenced by various environmental factors. For example, the fluorescence of 6-NBDG is sensitive to its environment, with excitation/emission maxima typically displaying at around 465/540 nm . Additionally, factors such as cell type, glucose concentration, and experimental conditions can all influence the uptake and fluorescence of 6-NBDG .

Biochemical Analysis

Biochemical Properties

6-NBDG interacts with various biomolecules, primarily the glucose transporter GLUT1 . It binds to GLUT1 with a much higher affinity than glucose . This high binding affinity explains why 6-NBDG’s uptake is not efficiently displaced by glucose .

Cellular Effects

6-NBDG has been used to monitor glucose uptake and transport in various types of cells, including astrocytes and skeletal muscle cells . It influences cell function by providing a means to visualize and quantify glucose transport and uptake .

Molecular Mechanism

The mechanism of action of 6-NBDG involves its interaction with the glucose transporter GLUT1 . It enters cells chiefly through GLUT1 . It has been suggested that 2-NBDG and 6-NBDG can bind and enter mammalian cells by transporter-independent mechanisms .

Temporal Effects in Laboratory Settings

The effects of 6-NBDG in laboratory settings change over time. For instance, the fluorescence intensity of 6-NBDG rapidly increases upon exposure to cells but fails to increase after 15–30 minutes of exposure .

Metabolic Pathways

6-NBDG is involved in the glucose metabolic pathway. It is taken up by cells via the GLUT system and then transferred into the cell through gap junctions .

Transport and Distribution

6-NBDG is transported and distributed within cells and tissues primarily through the glucose transporter GLUT1 . It is taken up by cells via the GLUT system and then transferred into the cell through gap junctions .

Subcellular Localization

The subcellular localization of 6-NBDG is primarily determined by the localization of the glucose transporter GLUT1 . Specific studies detailing the subcellular localization of 6-NBDG are currently limited.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-6-Deoxyglucose involves the reaction of 6-deoxyglucose with 7-nitrobenz-2-oxa-1,3-diazol-4-ylamine. The reaction is typically carried out in an organic solvent under controlled temperature and pH conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of 6-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-6-Deoxyglucose follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to obtain the compound in its pure form. The final product is usually stored at low temperatures and protected from light to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

6-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-6-Deoxyglucose primarily undergoes substitution reactions due to the presence of the nitrobenz-2-oxa-1,3-diazol-4-yl group. It does not readily participate in oxidation or reduction reactions under normal conditions .

Common Reagents and Conditions

Common reagents used in the reactions involving 6-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-6-Deoxyglucose include organic solvents, acids, and bases. The reactions are typically carried out at room temperature or slightly elevated temperatures to facilitate the formation of the desired products .

Major Products Formed

The major products formed from the reactions of 6-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-6-Deoxyglucose are typically substituted glucose analogs. These products retain the fluorescent properties of the parent compound, making them useful for various analytical applications .

Comparison with Similar Compounds

Properties

IUPAC Name

(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O8/c17-4-8(19)12(21)11(20)7(18)3-13-5-1-2-6(16(22)23)10-9(5)14-24-15-10/h1-2,4,7-8,11-13,18-21H,3H2/t7-,8+,11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEPMSUUWSGUYKQ-IWXIMVSXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NCC(C(C(C(C=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NC[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40910836
Record name 6-Deoxy-6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]hexose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40910836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108708-22-1
Record name 6-Deoxy-N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)aminoglucose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108708221
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Deoxy-6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]hexose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40910836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-Glucose, 6-deoxy-6-((7-nitro-4-benzofurazanyl)amino)-
Reactant of Route 2
Reactant of Route 2
D-Glucose, 6-deoxy-6-((7-nitro-4-benzofurazanyl)amino)-
Reactant of Route 3
D-Glucose, 6-deoxy-6-((7-nitro-4-benzofurazanyl)amino)-
Reactant of Route 4
D-Glucose, 6-deoxy-6-((7-nitro-4-benzofurazanyl)amino)-
Reactant of Route 5
D-Glucose, 6-deoxy-6-((7-nitro-4-benzofurazanyl)amino)-
Reactant of Route 6
D-Glucose, 6-deoxy-6-((7-nitro-4-benzofurazanyl)amino)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.